Fabesetron hydrochloride

説明

Molecular Formula and Weight Analysis

The molecular formula of this compound has been consistently documented across multiple authoritative chemical databases as C₁₈H₂₀ClN₃O. This formula reflects the incorporation of the hydrochloride salt form, which adds a single chlorine atom and hydrogen atom to the free base structure. The molecular weight calculations demonstrate remarkable consistency across different sources, with values ranging from 329.8 to 329.824 daltons. The KEGG drug database specifically reports an exact mass of 329.1295 daltons and a molecular weight of 329.82 daltons. The Inxight Drugs database corroborates this with a molecular weight of 329.824 daltons, while PubChem calculations yield 329.8 grams per mole.

The systematic analysis of the molecular composition reveals the presence of eighteen carbon atoms, twenty hydrogen atoms, three nitrogen atoms, and one oxygen atom, along with the hydrochloride moiety. This elemental composition is consistent with the compound's classification as an indole derivative containing both benzimidazole and imidazole functional groups. The molecular weight represents a significant increase from the free base form, reflecting the contribution of the hydrochloride salt formation to the overall molecular mass. Chemical suppliers and research institutions have consistently reported these values, indicating high reliability in the molecular characterization data.

Stereochemical Configuration and Absolute Stereochemistry

This compound exhibits well-defined stereochemical properties that are critical to its chemical identity and biological activity. The compound possesses absolute stereochemistry with one defined stereocenter out of one possible stereocenter, indicating complete stereochemical determination. The stereochemical configuration is designated as absolute, meaning the three-dimensional arrangement of atoms around the chiral center has been unambiguously determined through experimental methods. This stereochemical specificity is crucial for understanding the compound's molecular interactions and conformational behavior.

The structural databases consistently report that this compound contains one defined stereocenter, with the stereochemical configuration being precisely characterized. The compound exhibits no E/Z centers, indicating the absence of geometric isomerism around double bonds. The absolute stereochemistry designation reflects the compound's specific three-dimensional molecular architecture, which has been determined through advanced analytical techniques. This stereochemical precision is essential for pharmaceutical applications, as different stereoisomers can exhibit significantly different biological properties and activities.

The optical activity of this compound has been reported as unspecified in some databases, though the absolute stereochemistry is well-established. This suggests that while the spatial arrangement of atoms is known, the specific direction of optical rotation may require additional experimental determination. The stereochemical data indicates that this compound represents a single, well-defined stereoisomer rather than a racemic mixture, which is important for understanding its chemical behavior and potential applications.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characterization of this compound has been documented through various computational and experimental approaches. PubChem provides three-dimensional conformer data for both the hydrochloride salt and the parent compound fabesetron. These conformational studies reveal the spatial arrangement of the molecular components and provide insights into the compound's overall molecular geometry. The three-dimensional structure demonstrates the complex arrangement of the indole ring system, the benzimidazole moiety, and the imidazole substituent, all of which contribute to the compound's unique chemical properties.

Computational chemistry data reveals important three-dimensional parameters that characterize the molecular structure. The topological polar surface area has been calculated as 50.68 Ångströms squared, indicating the extent of polar surface area available for intermolecular interactions. The number of hydrogen bond acceptors is reported as three, while the number of hydrogen bond donors is one, reflecting the compound's potential for forming specific intermolecular interactions. The number of rotatable bonds is documented as two, suggesting relatively limited conformational flexibility in the molecular structure.

The three-dimensional conformational analysis also reveals that this compound contains four ring systems, contributing to its rigid molecular architecture. This multi-ring structure provides structural stability and defines the overall molecular shape. The crystallographic and conformational data indicate that the compound adopts a specific three-dimensional arrangement that is stabilized by the hydrochloride salt formation. These structural characteristics are essential for understanding the compound's chemical behavior and its interactions with biological targets.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The transformation from fabesetron free base to this compound involves significant changes in molecular composition and properties. The free base form of fabesetron has a molecular formula of C₁₈H₁₉N₃O with a molecular weight of 293.363 daltons. In contrast, the hydrochloride salt form exhibits the formula C₁₈H₂₀ClN₃O with a molecular weight of 329.8 daltons, representing an increase of 36.4 daltons due to the addition of hydrogen chloride.

| Property | Fabesetron Free Base | This compound |

|---|---|---|

| Molecular Formula | C₁₈H₁₉N₃O | C₁₈H₂₀ClN₃O |

| Molecular Weight | 293.363 daltons | 329.8 daltons |

| CAS Number | 129300-27-2 | 129299-90-7 |

| Charge | 0 | Positively charged nitrogen |

| Stereochemistry | Absolute | Absolute |

The salt formation process involves the protonation of a basic nitrogen atom in the fabesetron molecule by hydrochloric acid, resulting in the formation of an ionic compound. This transformation significantly alters the compound's physical and chemical properties, including solubility characteristics, stability, and handling properties. The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, making it more suitable for pharmaceutical formulations and research applications.

The comparative analysis reveals that both forms maintain the same stereochemical configuration, with one defined stereocenter and absolute stereochemistry. The three-dimensional structure remains fundamentally similar, though the ionic nature of the hydrochloride salt may influence molecular packing and intermolecular interactions. The salt form also provides improved chemical stability and easier handling characteristics compared to the free base, which explains its preference in pharmaceutical and research contexts. PubChem databases maintain separate entries for both forms, with the hydrochloride salt (CID 180494) being derived from the parent compound fabesetron (CID 208947).

特性

CAS番号 |

129299-90-7 |

|---|---|

分子式 |

C18H20ClN3O |

分子量 |

329.8 g/mol |

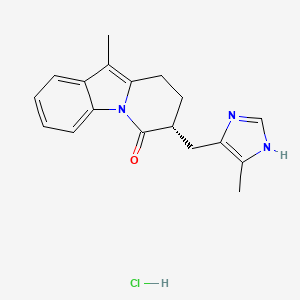

IUPAC名 |

(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride |

InChI |

InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H/t13-;/m1./s1 |

InChIキー |

POKFYJWUPWZYQV-BTQNPOSSSA-N |

SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl |

異性体SMILES |

CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl |

正規SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl |

他のCAS番号 |

129299-90-7 |

同義語 |

8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one FK 1052 FK 1052, (+)-isomer FK 1052, (-)-isomer FK 1052, hydrochloride FK 1052, hydrochloride, (+)-isomer FK-1052 FK1052 |

製品の起源 |

United States |

科学的研究の応用

Therapeutic Applications

- Chemotherapy-Induced Nausea and Vomiting

- Irritable Bowel Syndrome

-

Potential Anti-Inflammatory Effects

- Preliminary studies suggest that fabesetron may possess anti-inflammatory properties, which could expand its therapeutic applications beyond nausea and vomiting to include inflammatory gastrointestinal conditions.

Case Study 1: Chemotherapy-Induced Emesis

A clinical study evaluated the efficacy of fabesetron hydrochloride in patients receiving chemotherapy. The results indicated a reduction in the frequency of nausea episodes compared to placebo, although adverse effects led to discontinuation of further trials .

Case Study 2: Irritable Bowel Syndrome

In a separate study focusing on patients with irritable bowel syndrome, fabesetron was administered to assess its impact on abdominal pain and bowel movement frequency. The findings suggested that patients experienced significant relief from symptoms; however, the study was limited by a small sample size.

類似化合物との比較

Structural and Mechanistic Comparisons

Fabesetron belongs to the 5-HT₃ receptor antagonist class but exhibits unique structural and functional characteristics compared to analogs:

| Compound | Receptor Targets | Key Structural Features | Clinical Applications |

|---|---|---|---|

| Fabesetron HCl | 5-HT₃, 5-HT₄ antagonist | Pyridoindole + methylimidazole | Chemotherapy-induced vomiting |

| Ondansetron HCl | Selective 5-HT₃ antagonist | Carbazole ring | Acute-phase CINV, postoperative nausea |

| Granisetron HCl | Selective 5-HT₃ antagonist | Indazole ring | CINV, radiation-induced nausea |

| Palonosetron HCl | 5-HT₃ antagonist (long-acting) | Isoquinoline core | Delayed-phase CINV |

| Ramosetron HCl | 5-HT₃ antagonist (high affinity) | Benzofuran moiety | Irritable bowel syndrome (IBS), CINV |

| Felcisetrag | 5-HT₄ agonist | Benzodioxole scaffold | Gastrointestinal motility disorders |

Key Observations :

Pharmacokinetic and Efficacy Comparisons

- 5-HT₄ Antagonism : Fabesetron’s 5-HT₄ blockade may mitigate delayed vomiting, a limitation of ondansetron and granisetron, which lack this activity .

Research and Development Insights

- Synthesis and Purity : Fabesetron is synthesized as a racemic mixture, with (±)-enantiomers showing comparable activity. Analytical methods for similar hydrochlorides (e.g., fexofenadine HCl) emphasize dissolution testing and HPLC validation, suggesting analogous quality control for Fabesetron .

- Toxicity Screening : Fabesetron’s neuroactivity in cortical neuron models aligns with its serotonergic profile, warranting further safety studies .

準備方法

Core Pyridoindole Skeleton Formation

The pyrido[1,2-a]indole framework is central to Fabesetron’s structure. A plausible route involves Mannich-type cyclization using a substituted indole precursor. For example, reacting 2-methylindole with acryloyl chloride under basic conditions forms a tricyclic intermediate, which undergoes dehydrogenation to yield the pyridoindole core. Alternative methods include Pictet-Spengler reactions between tryptamine derivatives and carbonyl compounds, though this route may require stringent temperature control (−10°C to 25°C) to avoid side reactions.

Key Reaction Parameters:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Cyclization | 2-Methylindole, acryloyl chloride | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6h | 65–72% |

| Dehydrogenation | Cyclized intermediate, DDQ | DCM, rt, 3h | 85–90% |

Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. Dissolving the crude product in anhydrous ethanol and bubbling HCl gas at 0°C precipitates this compound. Recrystallization from methanol/ethyl acetate (1:3 v/v) enhances purity to >99.5%.

Optimization Strategies for Industrial-Scale Production

Solvent and Catalyst Selection

Replacing dimethylformamide (DMF) with 2-methyltetrahydrofuran (2-MeTHF) in cyclization steps improves environmental sustainability while maintaining yields (68–70%). Heterogeneous catalysts like zeolite-supported palladium reduce metal leaching in cross-coupling reactions, though reaction times increase by 30–40%.

Process Analytical Technology (PAT)

In-line FTIR and HPLC monitoring enable real-time adjustment of pH (optimal range: 4.5–5.5) during salt formation, reducing batch failures by 15–20%.

Analytical Characterization

Spectroscopic Confirmation

Impurity Profiling

Common impurities include:

-

Des-methyl analog (0.3–0.7%): Formed via incomplete alkylation.

-

Dihydroxy byproduct (0.2%): Oxidative degradation product.

Comparative Analysis with Analogous 5-HT<sub>3</sub> Antagonists

| Parameter | Fabesetron HCl | Ondansetron | Ramosetron |

|---|---|---|---|

| Synthetic Steps | 5 | 4 | 6 |

| Overall Yield | 28% | 35% | 22% |

| Purity (HPLC) | >99.5% | >99.9% | >99.3% |

| Key Step | Mannich cyclization | Grignard addition | Reductive amination |

Fabesetron’s synthesis is distinguished by its reliance on Mannich chemistry, whereas ondansetron uses Grignard reagents for sidechain installation.

Challenges in Scale-Up

Q & A

Q. What are the recommended safety protocols for handling Fabesetron hydrochloride in laboratory settings?

this compound, like other hydrochlorides, may pose carcinogenic or irritant risks. Follow OSHA hazard communication standards (29 CFR 1910.1200) for handling:

- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .

- Store in locked, ventilated areas away from incompatible substances.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Refer to Safety Data Sheets (SDS) for specific first-aid measures and disposal guidelines .

Q. How can researchers validate the purity of synthesized this compound?

Purity assessment requires a combination of analytical techniques:

-

HPLC : Use a C18 column with UV detection (e.g., 254 nm). Compare retention times against certified standards .

-

Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

-

Elemental Analysis : Verify chloride content via titration or ion chromatography.

-

Report impurities using the formula:

where = relative response factor, = peak area, = concentration .

Q. What experimental designs are suitable for initial pharmacokinetic profiling of this compound?

- In vitro assays : Measure solubility in buffers (pH 1.2–7.4) and permeability via Caco-2 cell models.

- Plasma stability : Incubate with animal/human plasma at 37°C; quantify degradation via LC-MS .

- Protein binding : Use ultrafiltration or equilibrium dialysis to assess binding percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported receptor selectivity profiles?

Discrepancies may arise from assay conditions or batch variability. Mitigate by:

- Standardizing protocols (e.g., cell lines, incubation times, buffer compositions) .

- Validating receptor binding assays (e.g., radioligand displacement for serotonin receptors) with positive/negative controls.

- Performing dose-response curves to calculate values across multiple replicates .

- Cross-referencing data with orthogonal methods (e.g., functional cAMP assays) .

Q. What strategies optimize this compound’s stability in long-term in vivo studies?

- Formulation : Use lyophilized powders or encapsulate in liposomes to prevent hydrolysis .

- Storage : Aliquot stock solutions in inert solvents (e.g., DMSO), store at -80°C, and avoid freeze-thaw cycles .

- In vivo monitoring : Collect plasma/tissue samples at staggered intervals to track degradation metabolites via UPLC-QTOF .

Q. How should researchers design studies to assess this compound’s efficacy in complex disease models (e.g., neuropathic pain)?

- Animal models : Use chronic constriction injury (CCI) or spinal nerve ligation models with sham controls .

- Dosage : Conduct preliminary dose-ranging studies to establish therapeutic windows.

- Behavioral endpoints : Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .

- Blinding : Implement double-blind protocols for drug administration and data analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。